(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
This compound belongs to the thieno-thiazine class of heterocyclic molecules, characterized by a fused bicyclic system comprising a thiophene ring and a thiazine ring. The core structure is substituted with a benzyl group at the 1-position and a (4-methylphenyl)amino-methylidene moiety at the 3-position in the (Z)-configuration.
Preliminary structural characterization (e.g., NMR, IR, and mass spectrometry) would confirm the Z-configuration of the methylidene group and the trione functionality.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(4-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-15-7-9-17(10-8-15)22-13-19-20(24)21-18(11-12-27-21)23(28(19,25)26)14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRGLEAOFFCECB-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.
Formation of the Thiazine Ring: The thiazine ring is formed by reacting the thieno ring with a suitable amine, such as p-toluidine, under specific conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the thiazine ring.
Formation of the Methylene Bridge: The methylene bridge is formed by reacting the compound with a suitable aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Halides, acids, bases, and solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with other heterocyclic derivatives, focusing on antimicrobial activity, physicochemical properties, and substituent effects.
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Structural Diversity: The thieno-thiazine core distinguishes the target compound from s-triazine, oxazine, and thiadiazole derivatives. The fused thiophene-thiazine system may enhance π-π stacking interactions in biological systems compared to monocyclic scaffolds. The (Z)-configured methylidene group introduces steric and electronic effects distinct from the planar triazine or oxazine systems .
Antimicrobial Activity: While the target compound’s antimicrobial efficacy remains uncharacterized in the literature, structurally related thiadiazole-triazine hybrids exhibit potent activity against Gram-negative and Gram-positive bacteria (MIC: 4–16 μg/mL) . This suggests that the thieno-thiazine scaffold, with optimized substituents, could display comparable or superior bioactivity.
Molecular weight (~421.5 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability in drug design contexts.
Substituent Effects :
Biological Activity
The compound (3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione , with CAS number 893313-36-5 , is a thiazine derivative known for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on available research findings.
Structural Characteristics
The molecular formula of the compound is with a molar mass of approximately 404.48 g/mol . The compound features a thieno-thiazine core structure that is characteristic of various bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O3S |
| Molar Mass | 404.48 g/mol |
| CAS Number | 893313-36-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazine ring and subsequent modifications to introduce the benzyl and methylphenyl amino groups. The detailed synthetic pathway can vary based on the desired purity and yield.
Biological Activity
Research indicates that thiazine derivatives possess a range of biological activities including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : Thiazine compounds have been reported to reduce inflammation in experimental models.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that thiazine derivatives, including related compounds, showed effective inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In a recent study, a related thiazine compound was tested for cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell proliferation .
- Inflammation Model : An animal model study assessed the anti-inflammatory effects of thiazine derivatives. The results suggested a significant reduction in inflammatory markers following treatment with these compounds .
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
